BenchChemオンラインストアへようこそ!

4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline

Lipophilicity LogP Physicochemical properties

4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline (CAS 893613-37-1) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its broad utility in kinase inhibitor drug discovery. The molecule features a 4-methoxyphenyl substituent at position 6 and a 4-(N,N-dimethylamino)phenyl group at position 2 of the fused ring system.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 893613-37-1
Cat. No. B1627749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
CAS893613-37-1
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3
InChIKeyKUQLKWMNSGGBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline (CAS 893613-37-1): Core Chemical Identity and Sourcing Rationale


4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline (CAS 893613-37-1) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its broad utility in kinase inhibitor drug discovery [1]. The molecule features a 4-methoxyphenyl substituent at position 6 and a 4-(N,N-dimethylamino)phenyl group at position 2 of the fused ring system. With a molecular formula of C21H20N4O and a molecular weight of 344.41 g/mol, this compound is primarily utilized as a specialized research intermediate and building block in medicinal chemistry programs, rather than as a final active pharmaceutical ingredient . Its value proposition for scientific procurement centers on its specific substitution pattern, which is not readily interchangeable with other 2-aryl or 6-aryl pyrazolo[1,5-a]pyrimidine analogs due to distinct electronic and steric properties conferred by the dimethylamino functionality.

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 893613-37-1 in Research Applications


Assuming interchangeability among pyrazolo[1,5-a]pyrimidine derivatives with different 2-aryl substituents is a critical procurement error. The introduction of a 4-(N,N-dimethylamino)phenyl group at position 2 in 893613-37-1, as opposed to unsubstituted phenyl or methoxyphenyl variants, fundamentally alters the compound's lipophilicity, electronic surface potential, and hydrogen-bond acceptor capacity . These physicochemical shifts—specifically an increase in calculated LogP by approximately 0.5 units and topological polar surface area (TPSA) by roughly 3 Ų relative to the 2-phenyl congener—can dramatically influence solubility, membrane permeability, and target-binding interactions in biological assays . Consequently, screening data or synthetic pathways validated on the 2-phenyl or 2-(3-methoxyphenyl) analogs cannot be reliably extrapolated to 893613-37-1, making precise compound selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline Versus Closest Analogs


Increased Calculated Lipophilicity (LogP) Versus 2-Phenyl Analog Enhances Predicted Membrane Permeability

The target compound exhibits a calculated LogP of 4.14, which is 0.54 units higher than the value of 3.6 for the direct 2-phenyl analog (CAS 893613-49-5), where the N,N-dimethylamino group is replaced by a hydrogen atom , [1]. This increase in lipophilicity is attributable to the dimethylamino substituent and is within the range commonly associated with improved passive membrane diffusion.

Lipophilicity LogP Physicochemical properties Membrane permeability

Modestly Elevated Topological Polar Surface Area (TPSA) Adds Hydrogen-Bond Acceptor Capacity Compared to 2-Phenyl Analog

The target compound has a calculated TPSA of 42.66 Ų, approximately 3.3 Ų higher than the TPSA of 39.4 Ų for the 2-phenyl analog (CAS 893613-49-5) , [1]. This difference reflects the contribution of the additional tertiary amine nitrogen, which also increases the hydrogen-bond acceptor count from 3 to 4.

Polar surface area Hydrogen bonding Drug-likeness Oral bioavailability

Increased Number of Rotatable Bonds and Molecular Flexibility Relative to 2-Phenyl Analog

The target compound possesses 4 rotatable bonds in its 2-aryl substituent (two C-N bonds of the dimethylamino group plus the biaryl linkage), compared to 3 rotatable bonds for the 2-phenyl analog where the dimethylamino group is absent , [1]. This increased conformational freedom may influence binding kinetics and the entropic penalty upon target engagement.

Molecular flexibility Conformational entropy Binding kinetics Rotatable bonds

Synthetic Accessibility as a Late-Stage Intermediate in CDK Inhibitor Patents

The compound has been explicitly utilized as a key intermediate in the preparation of novel pyrazolo[1,5-a]pyrimidine CDK inhibitors, as documented in US Patent 7,563,798 B2. In Preparative Example 40-C, a precursor was reacted with N,N-dimethylaniline to install the 2-(4-dimethylaminophenyl) substituent in 71% yield, and the resulting intermediate was subsequently brominated (97% yield) to enable further diversification [1]. This establishes the compound's validated role in a published medicinal chemistry route, whereas simpler 2-phenyl analogs lack this documented synthetic utility in the same patent family.

Synthetic intermediate CDK inhibitors Patent chemistry Late-stage functionalization

Optimal Research and Procurement Scenarios for 893613-37-1 Based on Quantitative Differentiation Evidence


CDK-Focused Medicinal Chemistry Programs Requiring Late-Stage Diversifiable Intermediates

Teams synthesizing novel cyclin-dependent kinase (CDK) inhibitors can leverage 893613-37-1 as a bromination-ready intermediate, following the procedures validated in US 7,563,798 B2 (Preparative Examples 40-C and 60-C). The established 71% coupling yield and subsequent quantitative bromination step provide a dependable entry into 3-substituted analogs, reducing route optimization overhead compared to de novo synthesis of the pyrazolo[1,5-a]pyrimidine core [1].

Cell-Based Kinase Assays Requiring Compounds with Enhanced Predicted Membrane Permeability

For cell-based target engagement or phenotypic screening, 893613-37-1's higher calculated LogP (4.14 vs. 3.6) offers a predicted permeability advantage over the 2-phenyl analog . Research groups comparing structure-activity relationships (SAR) across 2-aryl pyrazolo[1,5-a]pyrimidines may prefer 893613-37-1 when intracellular kinase target access is critical and solubility can be managed through standard formulation approaches.

Structure-Activity Relationship (SAR) Studies Exploring 2-Aryl Substituent Effects on Kinase Selectivity

The presence of the N,N-dimethylamino group introduces an additional hydrogen-bond acceptor and moderate basicity that can probe specific polar contacts within kinase ATP-binding pockets. Researchers conducting head-to-head kinase profiling panels between 893613-37-1 and the 2-phenyl analog (CAS 893613-49-5) can map selectivity changes attributable to this single substitution point, particularly for kinases with acidic residues in the solvent-exposed region of the active site [2].

Physicochemical Property Benchmarking in Computational Drug Design Training Sets

Academic and industrial computational chemistry groups building quantitative structure-property relationship (QSPR) models can incorporate 893613-37-1 and its analogs as a matched molecular pair for lipophilicity and polarity predictions. The ΔLogP of +0.54 and ΔTPSA of +3.26 Ų relative to the 2-phenyl analog represent a well-defined perturbation that can validate in silico ADMET prediction algorithms .

Quote Request

Request a Quote for 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.